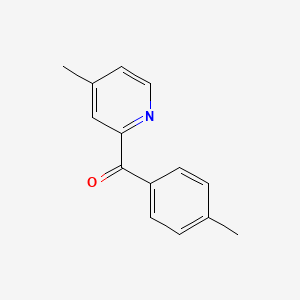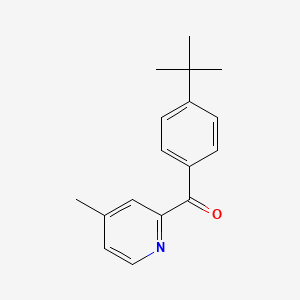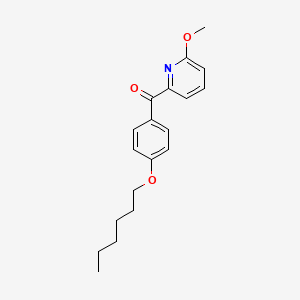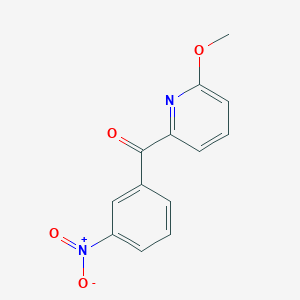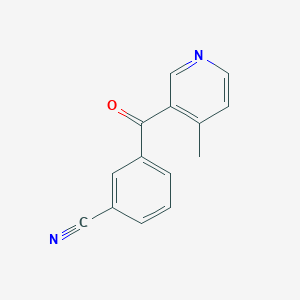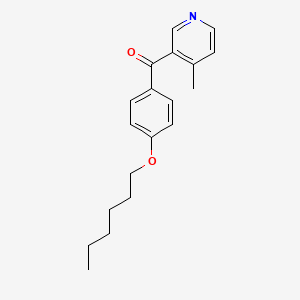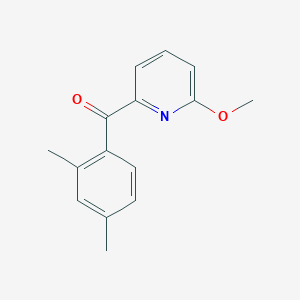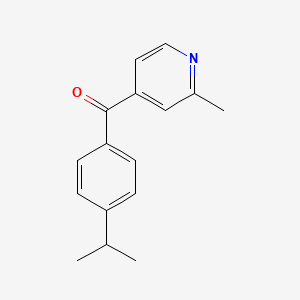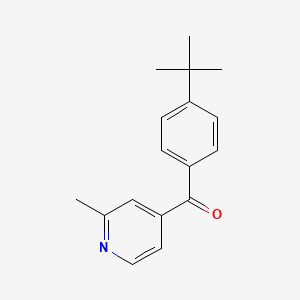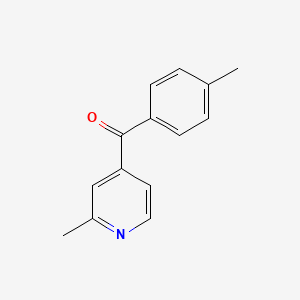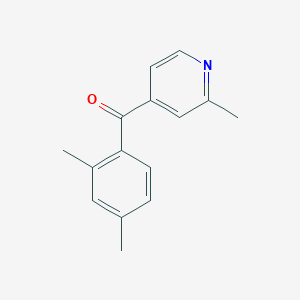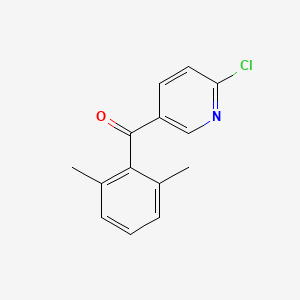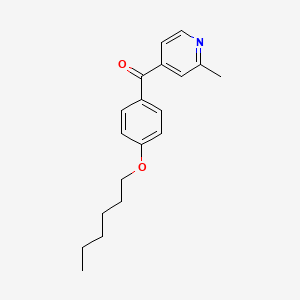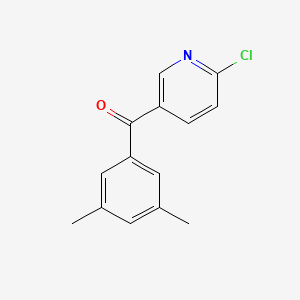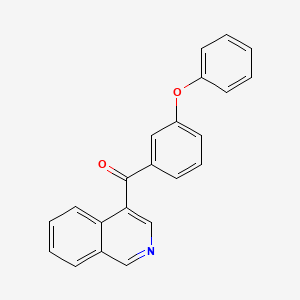
4-(3-Phenoxybenzoyl)isoquinoline
Vue d'ensemble
Description
4-(3-Phenoxybenzoyl)isoquinoline is a chemical compound with the molecular formula C22H15NO2 and a molecular weight of 325.36 . It is also known by other synonyms such as Isoquinolin-4-yl(3-phenoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of isoquinolines, a key component of 4-(3-Phenoxybenzoyl)isoquinoline, has been studied using Density Functional Theory . The complete assignments have been performed based on experimental data and potential energy distribution (PED) of the vibrational modes .Physical And Chemical Properties Analysis
Isoquinoline, a core structure in 4-(3-Phenoxybenzoyl)isoquinoline, is a colorless liquid at room temperature with a somewhat unpleasant odor. It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .Applications De Recherche Scientifique
Novel Synthesis Methods
A research study by Chang et al. (2010) in Organic Letters presents a novel synthesis method for diarylhexahydrobenzo[f]isoquinoline, a related compound to 4-(3-Phenoxybenzoyl)isoquinoline. This method involves a rearrangement reaction catalyzed by boron trifluoride etherate, demonstrating an advancement in the synthesis of isoquinoline derivatives Chang et al., 2010.
Crystal Structure Analysis
Gotoh and Ishida (2015) in Acta Crystallographica Section E: Crystallographic Communications explored the crystal structures of isoquinoline with chloro-nitrobenzoic acid, providing insights into the molecular interactions and bonding patterns in isoquinoline compounds Gotoh & Ishida, 2015.
Pharmaceutical Research
A study published in Current Topics in Medicinal Chemistry by López et al. (2013) investigated the antidepressant effects of 5-methoxy-7H-dibenzo[de,h]quinolin-7-one, an isoquinoline alkaloid derivative, highlighting its potential for treating depressive disorders López et al., 2013.
Magnetic and Luminescence Properties
Wu et al. (2019) in Dalton Transactions examined dinuclear lanthanide complexes constructed from an 8-hydroxyquinoline Schiff base, including isoquinoline derivatives, revealing their magnetic properties and near-infrared luminescence. This study contributes to the understanding of the physicochemical properties of isoquinoline-based compounds Wu et al., 2019.
Synthesis of Isoquinoline Alkaloids
Research by Campaigne and Ashby (1969) in the Journal of Heterocyclic Chemistry focused on the synthesis of thiaolivacine and related compounds, including isoquinoline derivatives, demonstrating the versatility and adaptability of isoquinoline chemistry in creating various alkaloids Campaigne & Ashby, 1969.
Orientations Futures
Propriétés
IUPAC Name |
isoquinolin-4-yl-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(21-15-23-14-17-7-4-5-12-20(17)21)16-8-6-11-19(13-16)25-18-9-2-1-3-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITPUHZGDNAPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CN=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenoxybenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



